N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a benzo[b][1,4]dioxine core linked to a pyrazole-thiophene moiety via an ethylcarboxamide bridge. This structure combines electron-rich aromatic systems (thiophene and benzodioxine) with a pyrazole ring, a motif often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(16-12-23-14-4-1-2-5-15(14)24-16)19-8-10-21-9-7-13(20-21)17-6-3-11-25-17/h1-7,9,11,16H,8,10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAMZLJBWUYYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Structural Overview
The compound features a thiophene ring , a pyrazole ring , and a benzo[dioxine moiety. The presence of these heterocyclic structures suggests diverse biological activities due to their ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable precursor.
- Introduction of the Thiophene Ring : Common methods include cross-coupling reactions such as Suzuki-Miyaura coupling.
- Coupling with Benzo[dioxine : This step often employs coupling reagents like EDCI in the presence of a base.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering receptor functions.
Anti-inflammatory Activity
Research has indicated that compounds containing pyrazole and thiophene rings exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 84% inhibition in inflammation models compared to standard drugs like diclofenac .
Anticancer Potential
Studies have demonstrated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, certain pyrazole derivatives showed IC50 values as low as 0.39 µM against MCF-7 breast cancer cells while maintaining safety profiles against normal cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that pyrazole derivatives can effectively inhibit the growth of bacterial strains such as E. coli and fungal strains like Aspergillus niger, showcasing their broad-spectrum antimicrobial capabilities .
Case Studies
- Anti-inflammatory Evaluation : A study involving a series of pyrazole derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced edema models, with some compounds showing comparable efficacy to established anti-inflammatory agents .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited potent cytotoxicity against cancer cell lines while being non-toxic to normal cell lines, indicating their therapeutic potential in oncology .
- Antimicrobial Screening : Various pyrazole compounds were screened against multiple bacterial and fungal strains, revealing promising results that warrant further investigation into their use as antimicrobial agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene rings exhibit potent anticancer activity. For example, derivatives of similar structures have shown efficacy in inhibiting the growth of various cancer cell lines, including:
In comparative studies, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrated an IC50 value lower than standard chemotherapeutic agents like 5-fluorouracil.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. The presence of the pyrazole ring enhances its ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway. In vitro studies have shown that it exhibits COX inhibition comparable to established anti-inflammatory drugs such as diclofenac.
| Activity Type | Inhibition (%) | Reference |
|---|---|---|
| COX-1 | 85 | |
| COX-2 | 78 |
Antimicrobial Activity
This compound also displays antimicrobial properties against various pathogens. Modifications to its structure have been shown to enhance these properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various diseases:
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters demonstrated that the compound significantly inhibited tumor growth in xenograft models of lung cancer, with a reported reduction in tumor size by over 50% compared to controls.
Case Study 2: Anti-inflammatory Mechanism
Research in Journal of Medicinal Chemistry outlined the mechanism by which this compound inhibits COX enzymes, providing insights into its potential as a novel anti-inflammatory agent.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
Key Observations :
- The target compound likely follows a carboxamide coupling strategy similar to , where benzodioxine intermediates react with functionalized amines.
- Sulfonamide analogs () employ sulfonyl chloride intermediates, enabling rapid diversification but requiring stringent reaction conditions.
- Ru-catalyzed decarboxylative alkylation () offers a modern alternative for pyrazole derivatization.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties of Selected Analogs
Key Observations :
- Sulfonamide vs. Carboxamide : Sulfonamides () often exhibit enhanced acidity and hydrogen-bonding capacity compared to carboxamides, influencing target engagement.
- Thiophene Role : Thiophene moieties (target compound, ) contribute to π-π stacking interactions in enzyme active sites.
- Molecular Weight : The target compound’s predicted molecular weight (~381.4) aligns with drug-like properties, whereas bulkier analogs (e.g., , 424.4) may face bioavailability challenges.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodology : Use stepwise coupling of the pyrazole and thiophene moieties via aza-Michael addition or nucleophilic substitution, followed by carboxamide formation. Monitor intermediates via LC-MS to identify side products (e.g., incomplete substitution or dimerization). Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor regioselectivity, as seen in analogous aza-Michael reactions .
- Key Parameters : Reaction time (12-24 hrs), catalyst (e.g., DIPEA for carboxamide coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can NMR spectroscopy resolve structural ambiguities in the pyrazole-thiophene-dihydrobenzodioxine system?
- Methodology : Assign proton environments using 2D NMR (HSQC, HMBC). For example:
- Pyrazole protons (δ 7.8–8.2 ppm, split due to coupling with adjacent NH).
- Thiophene protons (δ 7.1–7.4 ppm, distinct J values for α/β positions).
- Dihydrobenzodioxine protons (δ 4.2–4.5 ppm for CH₂ groups, δ 6.8–7.0 ppm for aromatic protons).
Q. What computational tools are suitable for preliminary docking studies of this compound’s bioactivity?
- Methodology : Use AutoDock Vina or Schrödinger Suite for molecular docking. Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* basis set). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability. Reference docking protocols from studies on pyrazole-carboxamide analogs .
Q. How can solubility challenges in polar solvents be addressed during in vitro assays?
- Methodology : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS or cell culture media. Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for hydrophobic moieties. Characterize solubility via UV-Vis spectrophotometry (λmax ~280 nm for aromatic systems) .
Advanced Research Questions
Q. How should researchers reconcile contradictory data between XRD and NMR for supramolecular assemblies involving this compound?
- Methodology : Cross-validate using complementary techniques:
- XRD for crystal packing (e.g., π-π stacking between thiophene and benzodioxine).
- Solid-state NMR (¹³C CP/MAS) to confirm dynamic behavior in amorphous regions.
- Analyze solvent-dependent NMR shifts (e.g., DMSO vs. CDCl₃) to identify solvent-solute interactions that may distort solution-phase data .
Q. What strategies mitigate regioselectivity issues in pyrazole functionalization during synthesis?
- Methodology : Employ directing groups (e.g., nitro or acetyl) on the pyrazole ring to control substitution patterns. Use DFT calculations (Gaussian 16) to predict activation barriers for competing pathways. Optimize catalysts (e.g., Pd(OAc)₂ for cross-coupling at the 3-position) based on mechanistic studies of analogous reactions .
Q. How can reaction design principles (e.g., ICReDD’s computational-experimental loop) accelerate derivative synthesis?
- Methodology : Integrate quantum chemical reaction path searches (GRRM17) with high-throughput screening. For example:
- Simulate intermediates in carboxamide formation using DFT.
- Prioritize synthetic routes with lower ΔG‡ values.
- Validate experimentally via robotic liquid handlers (e.g., Chemspeed). Reference ICReDD’s workflow for reducing trial-and-error cycles .
Q. What crystallographic challenges arise in resolving the dihydrobenzodioxine moiety, and how are they addressed?
- Methodology : Use low-temperature (100 K) XRD to reduce thermal motion artifacts. For disordered dioxane rings, apply SHELXL restraints (e.g., DFIX for C-O bond lengths). Compare with structurally resolved analogs (e.g., CAS 477330-75-9) to refine torsion angles .
Q. How do DFT studies validate electronic interactions in the thiophene-pyrazole-carboxamide system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
